4-(4-chlorophenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione
Description
4-(4-chlorophenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-diene-3,5-dione is a tricyclic heterocyclic compound characterized by a fused 7.4.0.0²,⁷ ring system. The structure includes:
- 8-thia: A sulfur atom in the central ring.
- 4,6-diaza: Two nitrogen atoms at positions 4 and 4.
- Substituents: A 4-chlorophenyl group at position 4 and a 4-methylbenzyl (p-tolylmethyl) group at position 5.
- Functional groups: Two ketone groups at positions 3 and 3.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2S/c1-15-6-8-16(9-7-15)14-26-23-21(19-4-2-3-5-20(19)30-23)22(28)27(24(26)29)18-12-10-17(25)11-13-18/h6-13H,2-5,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXJMQFQFBLJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Comparable Compound:
4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-diene-3,5-dione (CAS: 799790-56-0)
Structural Differences :
Physicochemical Properties :
Key Observations :
- Electron Effects : The 4-fluorophenylmethyl group in the analogue introduces stronger electron-withdrawing effects compared to the 4-methylphenylmethyl group, which could influence solubility and metabolic stability .
- Oxygen vs. Sulfur : The 11-oxa substitution in the analogue reduces sulfur content, possibly improving solubility but reducing thioether-mediated reactivity.
Broader Class Comparisons
Compounds with spiro or fused tricyclic systems (e.g., 8-aza/oxa/thia derivatives) often exhibit distinct physicochemical behaviors:
- Spiro[4.5]decane Derivatives (from ): These feature a central spirocyclic core with benzothiazole or dimethylamino-phenyl substituents. While structurally distinct, they share similar challenges in synthesis (e.g., cyclization efficiency) and exhibit comparable topological polar surface areas (~78–85 Ų), suggesting analogous solubility profiles .
- Impact of Halogenation : Chlorine and fluorine substituents (common in both target and analogous compounds) enhance electronegativity and rigidity, often improving target selectivity but increasing molecular weight and logP values .
Data Tables
Table 1: Structural and Property Comparison
Table 2: Substituent Impact on Properties
| Substituent | Effect on Lipophilicity (XLogP3) | Effect on Solubility (TPSA) |
|---|---|---|
| 4-chlorophenyl | ↑↑ | ↓ (electron-withdrawing) |
| 4-methylphenylmethyl | ↑ | ↓ (hydrophobic) |
| 4-fluorophenylmethyl | ↑↑ | ↓↓ (stronger EWG) |
| 12,12-dimethyl | ↑↑ | ↓ (steric hindrance) |
Research Implications
The comparison highlights the critical role of substituent positioning and electronic effects in modulating drug-like properties. For instance:
- The 4-methyl group in the target compound may reduce metabolic oxidation compared to the 4-fluorine in the analogue .
- The absence of 12,12-dimethyl groups in the target compound likely improves conformational flexibility, which could enhance binding to flexible enzyme pockets.
Further studies should explore crystallographic data (via SHELX-based refinement ) and biological activity profiles to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
